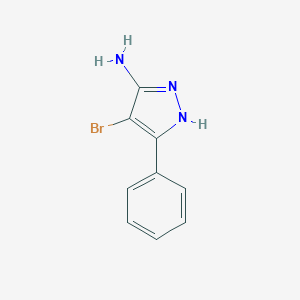

4-ブロモ-3-フェニル-1H-ピラゾール-5-アミン

説明

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C9H8BrN3. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.

科学的研究の応用

4-Bromo-3-phenyl-1H-pyrazol-5-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.

Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic properties.

Biological Studies: It is used in the study of enzyme inhibition and as a probe for biological pathways

作用機序

Target of Action

Pyrazole derivatives have been known to inhibit adenosine triphosphate (atp)-sensitive potassium channels in cardiac muscle, which are critical in the treatment of cardiovascular diseases .

Mode of Action

It is suggested that pyrazole derivatives may interact with their targets through nucleophilic addition-elimination reactions .

Biochemical Pathways

, it is known that pyrazole derivatives can influence the ATP-sensitive potassium channels in cardiac muscle. This could potentially affect the downstream effects related to cardiac function and cardiovascular diseases.

Pharmacokinetics

The compound is a solid at room temperature and should be stored in a dark place, sealed, and dry, at a temperature between 2-8°c .

Result of Action

Pyrazole derivatives have been associated with a variety of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Action Environment

It is known that the compound should be stored in a dark place, sealed, and dry, at a temperature between 2-8°c to maintain its stability .

生化学分析

Biochemical Properties

It is known that pyrazole derivatives, to which this compound belongs, have been found to inhibit adenosine triphosphate (ATP) sensitive potassium channels in cardiac muscle, which could be beneficial in the treatment of cardiovascular diseases .

Molecular Mechanism

It is known that pyrazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . Specific binding interactions of 4-Bromo-3-phenyl-1H-pyrazol-5-amine with biomolecules have not been reported yet.

Temporal Effects in Laboratory Settings

The compound is typically stored in a dark place, sealed in dry conditions, at 2-8°C .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of 4-bromo-3-phenyl-1H-pyrazole with ammonia or an amine source under controlled conditions. One common method includes the use of hydrazine derivatives and brominated aromatic compounds, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .

化学反応の分析

Types of Reactions

4-Bromo-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .

類似化合物との比較

Similar Compounds

- 4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine

- 4-Bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine

- 4-Bromo-3-p-tolyl-1H-pyrazol-5-amine

Uniqueness

4-Bromo-3-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group on the pyrazole ring enhances its reactivity and potential for forming diverse derivatives .

生物活性

4-Bromo-3-phenyl-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Bromo-3-phenyl-1H-pyrazol-5-amine belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 232.08 g/mol. The presence of the bromine atom and the phenyl group at specific positions on the pyrazole ring contributes to its unique biological properties.

The compound primarily targets several key biological pathways:

- Estrogen Receptors : It has been shown to interact with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), potentially influencing estrogen-mediated processes such as cell proliferation and differentiation.

- Alcohol Dehydrogenase 1C : Inhibition of this enzyme affects alcohol metabolism, which may have implications in various metabolic disorders.

Biochemical Pathways

Research indicates that 4-Bromo-3-phenyl-1H-pyrazol-5-amine inhibits oxidative phosphorylation and ATP exchange reactions, which are critical for cellular energy production. This inhibition can lead to altered calcium uptake both in energy-dependent and independent manners.

Biological Activity

The biological activities of 4-Bromo-3-phenyl-1H-pyrazol-5-amine encompass a range of pharmacological effects:

- Anticancer Activity : The compound has demonstrated potential in inhibiting tumor growth through its action on VEGFR-2, a receptor involved in angiogenesis. By blocking this pathway, it can reduce tumor vascularization and metastasis.

- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains, although specific data on its antimicrobial spectrum remains limited.

- Enzyme Inhibition : As a pyrazole derivative, it has been investigated for its ability to inhibit specific enzymes, making it a candidate for drug development targeting enzyme-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-Bromo-3-phenyl-1H-pyrazol-5-amine:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Inhibition of VEGFR-2 led to reduced tumor growth in xenograft models. |

| Study B | Enzyme Inhibition | Effective inhibition of alcohol dehydrogenase 1C was observed, impacting metabolic pathways. |

| Study C | Antimicrobial Activity | Showed activity against Gram-positive bacteria with varying degrees of effectiveness. |

Pharmacokinetics

The pharmacokinetic profile of 4-Bromo-3-phenyl-1H-pyrazol-5-amine suggests moderate absorption and distribution characteristics influenced by its lipophilicity and molecular size. Studies indicate that environmental factors such as pH can significantly affect its bioavailability and solubility .

特性

IUPAC Name |

4-bromo-5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNVXMOPTHGCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344076 | |

| Record name | 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2845-78-5 | |

| Record name | 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。